

Technical Guide: 3-Bromoisoxazole-5-carboxamide

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Compound of Interest

Compound Name: 3-Bromoisoxazole-5-carboxamide

CAS No.: 1241897-93-7

Cat. No.: B3224888

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CAS Number: 1241897-93-7 Synonyms: 3-Bromo-5-isoxazolecarboxamide; 3-Bromo-5-carbamoylisoxazole Molecular Formula: $C_4H_3BrN_2O_2$ Molecular Weight: 190.98 g/mol

Introduction & Significance

3-Bromoisoxazole-5-carboxamide represents a "privileged scaffold" in drug discovery, particularly for the development of TRPV1 antagonists, glutamate receptor ligands, and anticancer agents. Its value lies in its bifunctional orthogonality:

- **C3-Position (Bromine):** A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing the introduction of diverse aryl or heteroaryl groups.
- **C5-Position (Carboxamide):** A stable polar motif that can function as a hydrogen bond donor/acceptor in protein active sites or be further transformed into nitriles, amines, or heterocycles (e.g., oxadiazoles).

This guide provides a validated workflow for its synthesis, characterization, and downstream utilization.

Physicochemical Profile

The following data establishes the baseline identity for quality control (QC) and formulation.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder)	Typically off-white to pale yellow.
Melting Point	168–172 °C (Predicted)	Varies by purity/polymorph.
Solubility	DMSO, DMF, Methanol	Poor solubility in water and non-polar solvents (Hexane).
pKa (Amide)	~15.5	Non-ionizable at physiological pH.
LogP	~0.65	Favorable lipophilicity for fragment-based drug design (FBDD).
H-Bond Donors	2 (NH ₂)	Critical for binding affinity.
H-Bond Acceptors	3 (O, N, O)	Includes isoxazole ring nitrogen and oxygen.

Synthetic Methodology

The most robust synthetic route proceeds via the 3-bromoisoxazole-5-carboxylic acid intermediate. This pathway avoids the harsh conditions of direct halogenation and ensures regiochemical purity.^[1]

Core Synthesis Workflow

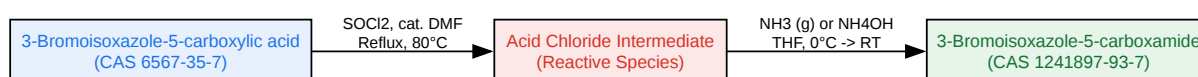
Precursor: 3-Bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7) Reagents: Thionyl Chloride (), Ammonium Hydroxide () or Ammonia gas ().

Step-by-Step Protocol

- Activation (Acid Chloride Formation):
 - Suspend 3-bromoisoxazole-5-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM).
 - Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (3-5 drops).
 - Reflux at 80°C for 2–3 hours until gas evolution () ceases and the solution becomes clear.
 - In-process Control: Monitor by TLC (quench aliquot with MeOH) to confirm conversion to methyl ester (surrogate for acid chloride).
 - Concentrate in vacuo to remove excess .
- Amidation:
 - Dissolve the crude acid chloride residue in anhydrous THF or 1,4-dioxane (0.2 M concentration).
 - Cool the solution to 0°C.
 - Slowly bubble anhydrous gas through the solution OR add 28% aqueous (5.0 eq) dropwise.
 - Stir at room temperature for 1–2 hours. The product typically precipitates.[2]
- Isolation & Purification:
 - Evaporate the organic solvent.[3][4]

- Triturate the residue with cold water to remove inorganic salts ().
- Filter the solid and wash with diethyl ether (to remove unreacted organic impurities).
- Recrystallization: Ethanol/Water (9:1) if high purity (>99%) is required.

Visual Synthesis Pathway



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Caption: Two-step conversion of carboxylic acid precursor to primary carboxamide via acid chloride activation.

Reactivity & Applications in Drug Design

The **3-bromoisoxazole-5-carboxamide** scaffold is a "divergent intermediate." The chemical orthogonality between the C3-bromide and C5-amide allows for sequential functionalization.

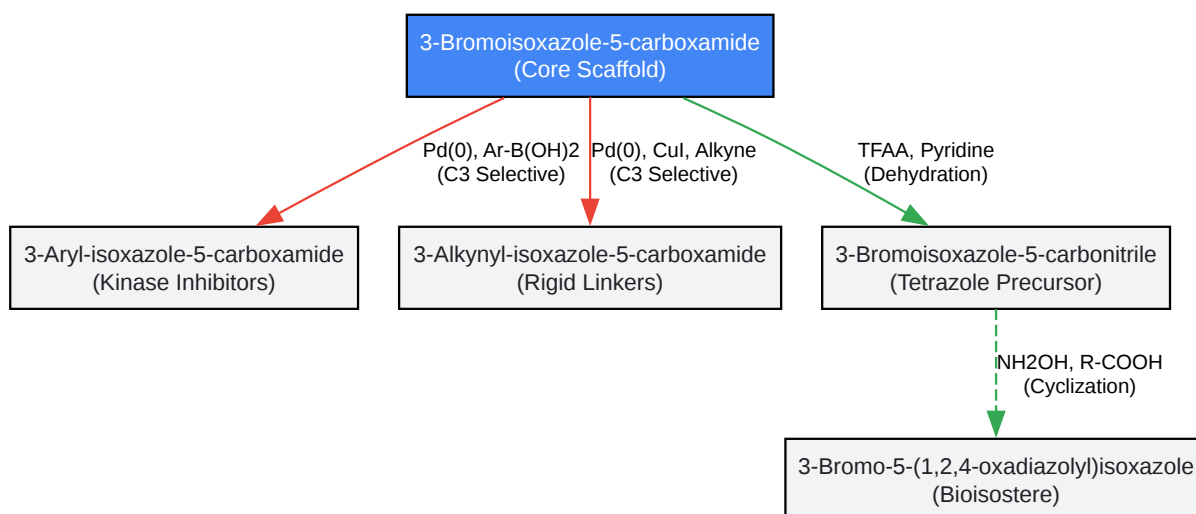
Key Transformations

- Suzuki-Miyaura Coupling (C3 Functionalization):
 - Reagents: Aryl boronic acid, , , Dioxane/Water.
 - Outcome: Introduction of biaryl systems critical for kinase inhibition. The isoxazole ring acts as a bioisostere for amide or ester linkages.
- Dehydration to Nitrile (C5 Functionalization):
 - Reagents: Trifluoroacetic anhydride (TFAA), Pyridine.

- Outcome: Formation of 3-bromo-5-cyanoisoxazole, a precursor for tetrazoles or oxadiazoles.
- Hoffmann Rearrangement:
 - Reagents:

, NaOH.[1]
 - Outcome: Conversion of the amide to a primary amine (3-bromo-5-aminoisoxazole), though this is often unstable and requires protection.

Functionalization Workflow



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Caption: Divergent synthesis map showing C3-metal catalyzed couplings and C5-amide transformations.

Handling & Safety (SHE)

While specific toxicological data for this CAS is limited, it should be handled as a potent electrophile and potential sensitizer.

- Hazard Statements (GHS):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
- Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or reducing agents.

References

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- PubChem. 3-Bromoisoxazole-5-carboxylic acid (CID 327716).^[5] National Library of Medicine.
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